molecular formula C14H9F12NO2 B11474824 N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Cat. No.: B11474824
M. Wt: 451.21 g/mol
InChI Key: YFYMZKJZQDWXCW-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves multiple steps. One common method includes the reaction of a benzyloxy compound with a hexafluoropropane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide: shares similarities with other fluorinated amides and ethers, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorinated groups and the benzyloxy moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H9F12NO2

Molecular Weight

451.21 g/mol

IUPAC Name

3,3,3-trifluoro-N-(1,1,1,3,3,3-hexafluoro-2-phenylmethoxypropan-2-yl)-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C14H9F12NO2/c15-10(16,17)8(11(18,19)20)9(28)27-12(13(21,22)23,14(24,25)26)29-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,27,28)

InChI Key

YFYMZKJZQDWXCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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